Aripiprazole Impurity 10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aripiprazole Impurity 10 is a chemical compound related to Aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety and efficacy of the drug. This compound is one of the many impurities that can be present in the synthesis of Aripiprazole, and its identification and quantification are essential for ensuring the quality of the final pharmaceutical product .
Mechanism of Action
Target of Action
Aripiprazole, the parent compound of Aripiprazole Impurity 10, primarily targets dopaminergic and 5-HT1A receptors . It exerts its effects through partial agonism of these receptors and antagonism of alpha-adrenergic and 5-HT2A receptors
Mode of Action
Aripiprazole’s mode of action is unique among antipsychotics. It acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors . This means it can both stimulate and inhibit dopamine, depending on the environment
Biochemical Pathways
Aripiprazole affects multiple cellular pathways and neurotransmitter circuitries . Its action on D2 receptors has been shown to affect the affinity state and number of these receptors, with implications for long-term treatment of psychosis . It also has effects on cell-protective mechanisms and neurite growth
Pharmacokinetics
Aripiprazole has been shown to have good bioavailability, with a relative bioavailability study showing that the solution-to-tablet ratios of geometric mean Cmax and AUC values were 122% and 114%, respectively . It is also metabolized by cytochrome P450 (CYP) 2D6 and CYP3A4
Action Environment
The action of Aripiprazole can be influenced by environmental factors such as the presence of other drugs, the patient’s genetic makeup (particularly their CYP2D6 phenotype), and possibly diet and lifestyle factors
Biochemical Analysis
Cellular Effects
Aripiprazole has been shown to induce mitochondrial toxicity, leading to a decrease in cellular ATP and viability
Molecular Mechanism
Aripiprazole itself is known to act as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . It’s possible that Aripiprazole Impurity 10 may have similar activity, but this has not been confirmed.
Temporal Effects in Laboratory Settings
Aripiprazole has been shown to be stable under various stress conditions .
Dosage Effects in Animal Models
Aripiprazole has been shown to have dose-dependent effects in animal models of psychosis, cognitive impairment, and negative symptoms .
Metabolic Pathways
Aripiprazole itself is known to undergo three main biotransformation pathways: dehydrogenation, N-dealkylation, and hydroxylation .
Transport and Distribution
Aripiprazole is known to have a high volume of distribution, indicating extensive extravascular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole Impurity 10 involves several steps, including the use of various reagents and reaction conditions. One common method involves the reaction of 7-[4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydroquinolein-2(1H)-one with specific reagents under controlled conditions . The reaction typically requires a solvent, such as acetonitrile, and a catalyst to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to separate and purify the impurity from other related compounds . The industrial production methods are designed to ensure high yield and purity of the impurity, which is essential for its use in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: Aripiprazole Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the impurity and studying its properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in halogenated compounds .
Scientific Research Applications
Aripiprazole Impurity 10 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the identification and quantification of impurities in pharmaceutical formulations . In biology and medicine, it is studied for its potential effects on biological systems and its role in the pharmacokinetics of Aripiprazole . In the pharmaceutical industry, it is used to ensure the quality and safety of Aripiprazole-containing drugs .
Comparison with Similar Compounds
Aripiprazole Impurity 10 can be compared with other related compounds, such as Aripiprazole Impurity F, Aripiprazole Impurity G, and Aripiprazole Impurity B . These impurities share similar chemical structures but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific chemical structure and the particular reactions it undergoes .
List of Similar Compounds:- Aripiprazole Impurity F
- Aripiprazole Impurity G
- Aripiprazole Impurity B
- Aripiprazole Impurity C
- Aripiprazole Impurity E
These compounds are studied for their potential impact on the quality and safety of Aripiprazole-containing pharmaceutical products .
Properties
CAS No. |
203395-78-2 |
---|---|
Molecular Formula |
C23H27Cl2N3O2 |
Molecular Weight |
448.4 |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Aripiprazole Impurity 10 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.